N-(2-carbamothioylphenyl)furan-2-carboxamide
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Description
N-(2-carbamothioylphenyl)furan-2-carboxamide, also known as N-carbamoylphenyl-2-thiofurancarboxamide or NCF, is a small molecule that has been extensively studied for its potential applications in a variety of scientific research fields. NCF has been used to study the synthesis of novel compounds and the mechanism of action of various bioactive molecules. In addition, research has also been conducted to investigate the biochemical and physiological effects of NCF and its potential use in laboratory experiments.
Scientific Research Applications
DNA Binding Affinity and Structural Analysis
Research on analogs of N-(2-carbamothioylphenyl)furan-2-carboxamide, such as 2,5-bis(4-guanylphenyl)furan (furamidine), reveals enhanced DNA-binding affinity. Crystallographic and spectroscopic studies highlight furamidine's tighter binding to DNA sequences compared to similar drugs, attributed to direct hydrogen bond interactions and isohelical alignment with the DNA minor groove. These properties suggest potential for drug design targeting DNA interactions (Laughton et al., 1995).
Sustainable Material Synthesis
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, analogous to furan-2-carboxamide compounds, are explored as sustainable alternatives to polyphthalamides. These materials exhibit comparable thermal and mechanical properties, indicating their potential in high-performance applications, underscoring the versatility of furan derivatives in material science (Jiang et al., 2015).
Antibacterial Activities
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs demonstrates significant in vitro antibacterial activities against drug-resistant bacteria. These findings suggest the therapeutic potential of furan-2-carboxamide derivatives in combating resistant bacterial infections, highlighting their role in developing new antimicrobial agents (Siddiqa et al., 2022).
Antiprotozoal Activity
The synthesis of 2,5-bis(4-guanylphenyl)furans, related to furan-2-carboxamides, shows significant antitrypanosomal activity. This research indicates the potential of these compounds in treating diseases caused by Trypanosoma species, contributing to the search for effective treatments against parasitic infections (Das & Boykin, 1977).
Anti-hyperlipidemic Activity
Novel N-(benzoylphenyl)-2-furamides exhibit significant anti-hyperlipidemic activity in induced hyperlipidemic rats, suggesting their utility as lipid-lowering agents. This research opens avenues for developing new drugs targeting dyslipidemia and cardiovascular diseases, showcasing the pharmacological relevance of furan-2-carboxamide derivatives (Hikmat et al., 2017).
properties
IUPAC Name |
N-(2-carbamothioylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(17)8-4-1-2-5-9(8)14-12(15)10-6-3-7-16-10/h1-7H,(H2,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXKQWKDLDBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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